Cas no 91569-06-1 (2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid)

2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid
- 2-(1H-Indol-2-yl)cyclopropanecarboxylic acid
- EN300-1851528
- 91569-06-1
- SCHEMBL2138875
-
- Inchi: 1S/C12H11NO2/c14-12(15)9-6-8(9)11-5-7-3-1-2-4-10(7)13-11/h1-5,8-9,13H,6H2,(H,14,15)
- InChI Key: AGLUFTLMFLVXSW-UHFFFAOYSA-N
- SMILES: OC(C1CC1C1=CC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 201.078978594g/mol
- Monoisotopic Mass: 201.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 53.1Ų
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851528-10.0g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1851528-0.25g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1851528-0.5g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1851528-1.0g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1851528-1g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1851528-0.1g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1851528-5g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 5g |
$3770.0 | 2023-09-19 | ||
Enamine | EN300-1851528-10g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 10g |
$5590.0 | 2023-09-19 | ||
Enamine | EN300-1851528-5.0g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1851528-2.5g |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid |
91569-06-1 | 2.5g |
$2548.0 | 2023-09-19 |
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
Additional information on 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid
2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 91569-06-1)
The compound 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid, also known by its CAS registry number 91569-06-1, is a fascinating molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which combines the indole moiety with a cyclopropane ring and a carboxylic acid group. The indole group, a heterocyclic aromatic structure, is known for its widespread presence in natural products and its role in various biological activities. The cyclopropane ring, on the other hand, introduces strain and reactivity, making this compound a subject of interest in both synthetic and medicinal chemistry.
Recent studies have highlighted the importance of indole-containing compounds in drug discovery. The indole moiety is often associated with bioactivity, particularly in the context of enzyme inhibition and receptor binding. For instance, research has shown that 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid exhibits potential as a modulator of certain protein-protein interactions, which could be exploited for therapeutic purposes. This makes it a valuable candidate for further exploration in the development of novel drugs.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental impact and improving yields. For example, the use of transition metal catalysts has been reported to facilitate the formation of the cyclopropane ring under mild conditions. These developments underscore the importance of green chemistry principles in modern organic synthesis.
In terms of physical properties, 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid is characterized by its melting point, solubility, and stability under various conditions. Experimental data indicate that the compound is relatively stable under ambient conditions but may undergo degradation under harsh acidic or basic environments. Its solubility profile suggests potential applications in drug delivery systems, where controlled release mechanisms are critical.
Beyond its chemical properties, this compound has shown promise in biological assays. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, investigations into its cytotoxicity profiles have revealed selective activity against cancer cell lines, highlighting its potential as an anticancer agent.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into how 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid interacts with target proteins, offering valuable information for structure-based drug design. These computational approaches complement experimental findings and accelerate the drug discovery process.
In conclusion, 2-(1H-indol-2-yl)cyclopropane-1-carboxylic acid (CAS No. 91569-06-1) represents a compelling molecule with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for future research and development efforts.
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